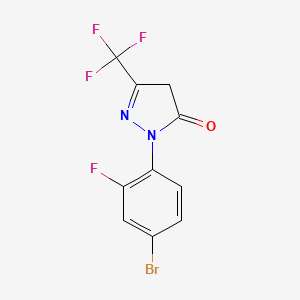
2-(2-Fluoro-6-methylphenyl)-4,4-dimethyl-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluoro-6-methylphenyl)-4,4-dimethyl-4,5-dihydrooxazole is a chemical compound that belongs to the class of oxazoles. This compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, as well as a dimethyl-substituted oxazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-6-methylphenyl)-4,4-dimethyl-4,5-dihydrooxazole typically involves the reaction of 2-fluoro-6-methylphenylboronic acid with appropriate reagents to form the desired oxazole ring. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-6-methylphenyl)-4,4-dimethyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce simpler oxazole compounds.
Scientific Research Applications
2-(2-Fluoro-6-methylphenyl)-4,4-dimethyl-4,5-dihydrooxazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-6-methylphenyl)-4,4-dimethyl-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The fluorine atom and the oxazole ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-methylphenylboronic acid
- 2-Fluoro-6-methoxyphenylboronic acid
- 2-Fluoro-6-methylphenylamine
Uniqueness
2-(2-Fluoro-6-methylphenyl)-4,4-dimethyl-4,5-dihydrooxazole is unique due to its specific substitution pattern and the presence of the oxazole ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C12H14FNO |
|---|---|
Molecular Weight |
207.24 g/mol |
IUPAC Name |
2-(2-fluoro-6-methylphenyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C12H14FNO/c1-8-5-4-6-9(13)10(8)11-14-12(2,3)7-15-11/h4-6H,7H2,1-3H3 |
InChI Key |
KVYKZBUHIGYCOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C2=NC(CO2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-(4-Azaspiro[2.4]heptan-5-YL)methanol](/img/structure/B13907377.png)


![tert-butyl (5R)-5-[[(S)-tert-butylsulfinyl]amino]-3-methyl-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13907404.png)

![1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride](/img/structure/B13907423.png)



![3-Chloro-1-methoxy-5,6-dihydrocyclopenta[C]pyridin-7-one](/img/structure/B13907440.png)



